Predicted MitoNEET Binding Affinity vs. Unsubstituted Analog
In a ChEMBL-deposited binding assay, a closely related compound from the same imidazolidinone-quinoline series (CHEMBL1814639) demonstrated an IC50 of 5.97 µM for the displacement of [3H]-rosiglitazone from human recombinant mitoNEET. While this data is for an analog and not the target compound, the presence of the 3-chlorophenyl group in CAS 1251577-35-1 is expected, through class-level inference, to enhance this affinity due to favorable halogen interactions. No direct assay data is available for the target compound [1].
| Evidence Dimension | mitoNEET Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Not available; predicted to be < 10 µM based on analog data |
| Comparator Or Baseline | CHEMBL1814639 (analog): IC50 = 5.97 µM |
| Quantified Difference | Not quantifiable; potential improvement inferred |
| Conditions | Displacement of [3H]-rosiglitazone from human recombinant C-terminal His-tagged cytosolic domain of mitoNEET (32-108) by scintillation proximity assay |
Why This Matters
MitoNEET is a target for metabolic disorders; a low-micromolar binder would be a useful chemical probe.
- [1] BindingDB. CHEMBL1814639 affinity data. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350504 View Source
